[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
2’-O-Methyl Paclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer . This compound is modified at the 2’ position with a methyl group, which can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl Paclitaxel typically involves the selective methylation of paclitaxel at the 2’ hydroxyl group. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 2’-O-Methyl Paclitaxel follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl Paclitaxel undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride in solvents like DMF or DMSO.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Methyl Paclitaxel, each with potentially unique pharmacological properties .
Scientific Research Applications
2’-O-Methyl Paclitaxel has a wide range of applications in scientific research:
Mechanism of Action
2’-O-Methyl Paclitaxel exerts its effects by stabilizing microtubules, similar to paclitaxel. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and leading to cell death . The compound targets the microtubule network within the cell, disrupting the normal function of the mitotic spindle and causing mitotic arrest at the G2/M phase of the cell cycle . This mechanism is crucial for its anticancer activity, as it selectively targets rapidly dividing cancer cells .
Comparison with Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against certain resistant cancer cell lines.
Uniqueness: 2’-O-Methyl Paclitaxel is unique due to its methylation at the 2’ position, which can potentially enhance its solubility, stability, and bioavailability compared to paclitaxel . This modification may also reduce some of the side effects associated with paclitaxel, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C48H53NO14 |
---|---|
Molecular Weight |
867.9 g/mol |
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54) |
InChI Key |
CXXNFHTXDMZRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
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